Product packaging for Lurgyl(Cat. No.:CAS No. 82432-17-5)

Lurgyl

Cat. No.: B1243807
CAS No.: 82432-17-5
M. Wt: 1443.7 g/mol
InChI Key: GLHBPMQTYZMCTD-ZQNVXQGISA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Conceptual Frameworks for Investigating Intricate Chemical Mixtures in Contemporary Chemistry

The study of complex chemical mixtures is underpinned by several key conceptual frameworks. A primary approach is component-based analysis, where the mixture is separated into its individual chemical constituents for identification and quantification. nih.gov For a mixture like "Lurgyl," this would involve isolating and characterizing each of the three main components listed in its description. echemi.com

Another framework is the whole-mixture approach, which is particularly useful when the components are unknown or too numerous to analyze individually. nih.gov This method assesses the properties and behavior of the mixture as a single entity. For instance, spectroscopic techniques can be employed to obtain a holistic fingerprint of the mixture.

Furthermore, the concept of "sufficient similarity" is often applied, where the toxicological or functional data of a well-studied mixture can be used to infer the properties of a similar, less-studied one. nih.gov In the case of "this compound," if a scientifically studied mixture with a similar composition existed, this principle could be cautiously applied.

Historical Evolution of Scientific Methodologies Applied to Polymeric and Composite Chemical Entities

The scientific methodologies for analyzing complex chemical entities, such as polymers and composites, have evolved significantly over time. Early methods were often destructive and provided limited information about the material's structure. However, the 20th and 21st centuries have seen the advent of a wide array of non-destructive and highly informative analytical techniques.

The development of synthetic resins like Bakelite in the early 1900s marked a new era in composite materials. compositeslab.com The 1930s were a pivotal decade, with the introduction of glass fibers and unsaturated polyester (B1180765) resins, laying the groundwork for the fiber-reinforced polymer (FRP) industry. discovercomposites.commar-bal.com The post-war period saw rapid growth in the use of composites in various industries, from automotive to aerospace. compositeslab.comdiscovercomposites.com

Key milestones in the evolution of analytical techniques include:

Early 20th Century: Basic chemical tests and physical property measurements.

Mid-20th Century: Development of spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the identification of functional groups and molecular structures.

Late 20th Century: Advancements in chromatographic techniques (e.g., Gas Chromatography and High-Performance Liquid Chromatography) enabled the efficient separation and analysis of complex mixtures. The rise of computational chemistry also allowed for theoretical modeling of molecular structures and interactions. elte.hu

21st Century: The emergence of advanced techniques like mass spectrometry, X-ray crystallography, and various microscopy methods (e.g., electron microscopy, atomic force microscopy) provides unprecedented detail about the composition and morphology of complex materials. Furthermore, the integration of machine learning and deep learning is revolutionizing the analysis of large datasets generated from these techniques, enabling more accurate predictions and a deeper understanding of complex chemical systems. oup.com

Theoretical Challenges and Opportunities in the Study of Complex Chemical Compositions

The study of complex chemical compositions is fraught with theoretical challenges. One of the primary difficulties lies in the sheer number of potential interactions between the different components of a mixture. iehconsulting.co.uk These interactions can be synergistic or antagonistic, leading to emergent properties that are not predictable from the properties of the individual components alone.

Modeling such systems is computationally intensive. elte.hu Accurately predicting the behavior of a multi-component system requires sophisticated theoretical models and significant computational power. The combinatorial explosion of possible configurations and reaction pathways in a complex mixture makes a full theoretical treatment often intractable. oup.com

However, these challenges also present significant opportunities. The development of new theoretical frameworks and computational tools is a vibrant area of research. oup.comcopernicus.org Advances in quantum chemistry and molecular dynamics simulations are enabling more accurate predictions of the properties and reactivity of complex systems. elte.hu

The study of complex mixtures also drives the development of new analytical techniques. acs.org The need to characterize these systems with greater precision and sensitivity pushes the boundaries of what is possible in analytical chemistry.

Significance of Deconstructing "this compound" for Fundamental Chemical Insight

While "this compound" itself is not a subject of academic research, the deconstruction of this proprietary mixture into its constituent parts provides a valuable exercise in understanding the principles of analyzing complex chemical systems. By examining each component, we can apply the conceptual frameworks and analytical methodologies discussed above to gain fundamental chemical insight.

The three main components identified in the supplier information for "this compound" are:

D-Gluconic acid, compd. with N,N''-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide (2:1)

4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-imidazol-2-amine monohydrochloride

tris(2-hydroxypropanoato-O1,O2)aluminum echemi.com

A systematic investigation of this mixture would involve separating these components and characterizing them using a suite of analytical techniques. This process would not only confirm their identities but also reveal any impurities or degradation products that may be present. Furthermore, studying the interactions between these components could uncover interesting chemical phenomena and provide a deeper understanding of the behavior of complex mixtures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H87AlCl3N13O23 B1243807 Lurgyl CAS No. 82432-17-5

Properties

CAS No.

82432-17-5

Molecular Formula

C56H87AlCl3N13O23

Molecular Weight

1443.7 g/mol

IUPAC Name

aluminum;(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxypropanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride

InChI

InChI=1S/C22H30Cl2N10.C13H17N3.2C6H12O7.3C3H6O3.Al.ClH/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;2*7-1-2(8)3(9)4(10)5(11)6(12)13;3*1-2(4)3(5)6;;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);2*2-5,7-11H,1H2,(H,12,13);3*2,4H,1H3,(H,5,6);;1H/q;;;;;;;+3;/p-3/t;;2*2-,3-,4+,5-;;;;;/m..11...../s1

InChI Key

GLHBPMQTYZMCTD-ZQNVXQGISA-K

SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.C1CCC2=C(C1)C=CC=C2NC3=NCCN3.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Al+3].Cl

Isomeric SMILES

CC(O)C(=O)[O-].CC(O)C(=O)[O-].CC(O)C(=O)[O-].C1CC2=C(C(=CC=C2)NC3=NCCN3)CC1.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.[Al+3].Cl

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.C1CCC2=C(C1)C=CC=C2NC3=NCCN3.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Al+3].Cl

Synonyms

lurgyl

Origin of Product

United States

Advanced Methodologies for the Synthesis and Structural Elucidation of Lurgyl Constituents

Synthetic Strategies for d-Gluconic Acid and its Derivations in Multi-Component Systems

D-Gluconic acid, a mild organic acid, is a key component derived from glucose. srce.hr Its synthesis, particularly in complex systems, requires precise control to ensure high yield and purity.

The synthesis of polyhydroxy carboxylic acids like D-gluconic acid presents a significant challenge in controlling stereochemistry. Modern methods focus on achieving high diastereoselectivity. One prominent strategy involves the use of chiral catalysts to direct the stereochemical outcome of the reaction. For instance, phenanthroline-based catalysts have been shown to be effective in the stereoselective synthesis of α-glycosylated carboxylic acids. nih.gov These catalysts facilitate the reaction by forming intermediates that favor the approach of the nucleophile from a specific face of the molecule, thereby ensuring the desired stereoisomer is the major product. nih.gov Research has also explored the diastereoselective synthesis of novel polyhydroxy 2-aminonorbornanecarboxylic acids, which serve as complex building blocks. acs.org These methods often rely on cycloaddition reactions where the facial selectivity is controlled by the existing stereocenters in the starting materials. acs.org

Another advanced approach is the use of metalated alkoxy allenes as building blocks, which can be manipulated to form enantiopure poly(hydroxy) carboxylic acids through stereoselective reactions followed by cyclocondensation. fu-berlin.de The precise control over reaction conditions and the choice of chiral auxiliaries or catalysts are paramount in these syntheses to achieve high enantiomeric excess and the correct configuration of the multiple chiral centers inherent in these molecules. rsc.orgcapes.gov.br

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral building blocks like D-gluconic acid. rsc.orgmdpi.com The most common method involves the enzymatic oxidation of glucose. This is often achieved using a multi-enzyme system, typically comprising glucose oxidase (GOD) and catalase. researchgate.netresearchgate.net GOD catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide. srce.hr The lactone then spontaneously or enzymatically hydrolyzes to gluconic acid, while catalase decomposes the hydrogen peroxide byproduct into water and oxygen. srce.hr This enzymatic cascade is highly efficient, often achieving nearly 100% conversion of glucose under optimized conditions. srce.hrresearchgate.net

Chemoenzymatic strategies combine the selectivity of enzymes with the practicality of chemical reactions to construct complex molecules. nih.gov This "chiral pool" approach leverages readily available, enantiopure compounds from nature, such as glycerol, which can be converted into valuable chiral building blocks through biocatalytic kinetic resolution. nih.govresearchgate.net For example, lipases can asymmetrically hydrolyze glycerol-derived cyclic carbonates, yielding enantiomerically enriched products. researchgate.net This synergy between biocatalysis and chemical synthesis allows for shorter, more efficient routes to complex chiral molecules, reducing the need for cumbersome protecting group manipulations. rsc.orgchemrxiv.org

Table 1: Comparison of Synthetic Approaches for D-Gluconic Acid

Methodology Key Features Advantages Challenges
Stereoselective Chemical Synthesis Utilizes chiral catalysts (e.g., phenanthrolines) or auxiliaries. High control over specific stereoisomers. Often requires complex catalysts, stringent reaction conditions, and multiple steps.
Biocatalytic (Multi-enzyme) Synthesis Employs enzymes like glucose oxidase and catalase. srce.hrresearchgate.net High selectivity, mild reaction conditions (ambient temperature, neutral pH), environmentally friendly. Enzyme stability and cost can be limiting factors; requires optimization of enzyme ratios and conditions. researchgate.net
Chemoenzymatic Synthesis Combines enzymatic reactions (e.g., kinetic resolution) with chemical transformations. nih.gov Leverages the "chiral pool" for efficient synthesis of complex structures; reduces synthetic steps. rsc.org Requires compatibility between enzymatic and chemical reaction conditions. chemrxiv.org

Synthesis of N,N''-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide and Related Guanidine (B92328) Frameworks

This compound, widely known as Chlorhexidine (B1668724), is a cationic bis(biguanide) antiseptic. google.comatamanchemicals.com Its synthesis is centered on the construction of the biguanide (B1667054) functional groups and linking them via a hydrocarbon spacer.

The synthesis of chlorhexidine and related guanidine frameworks has evolved to improve efficiency and reduce the use of hazardous materials. google.com A common industrial synthesis involves a two-stage process. google.com The first step is the formation of hexamethylene bis-cyanoguanidine from the reaction of hexamethylenediamine (B150038) and sodium dicyanamide. google.comgoogle.com This intermediate is then reacted with p-chloroaniline hydrochloride in a suitable solvent like β-ethoxyethanol at high temperatures to form the final chlorhexidine base. atamanchemicals.com

Modern advancements focus on creating one-pot processes that are more economical and ecologically sound. google.com For example, using the chlorhexidine base itself as a catalyst for the formation of the hexamethylene bis-cyanoguanidine intermediate allows for a direct one-pot synthesis without the need for intermediate isolation and purification steps. google.com Other novel methodologies for forming guanidine structures include isocyanide-based procedures and the use of specific guanylating reagents like di(imidazole-1-yl)methanimine, which allow for the stepwise and controlled construction of substituted guanidines. rsc.org The development of multicomponent reactions (MCRs) also represents a significant advance, enabling the efficient assembly of complex structures like 5-amino and 5-iminoimidazo[1,2-a]imidazoles in a single step from simple precursors. frontiersin.org

The incorporation of various substituents onto polyaza systems, such as the chlorhexidine backbone, is crucial for modulating their chemical and biological properties. The synthesis of chlorhexidine specifically involves the incorporation of two 4-chlorophenyl groups. google.com This is typically achieved by reacting the pre-formed biguanide precursor with p-chloroaniline. google.com

The broader field of polyaza chemistry explores various methods for substituent incorporation. Palladium-catalyzed amination reactions are a powerful tool for synthesizing polyaza macrocycles by coupling aryl halides with amines, allowing for the introduction of diverse aromatic groups. nih.gov Nucleophilic aromatic substitution (SNAr) is another key strategy, used for instance in the synthesis of polycyclic aromatic compounds where electron-rich and electron-poor rings are combined to achieve desired electronic and solid-state properties. wlu.caacs.org These methods provide versatile pathways to functionalize polyaza frameworks with a wide range of aromatic and heterocyclic substituents, enabling the fine-tuning of the final molecule's characteristics. nih.govresearchgate.net

Table 2: Key Synthetic Reactions for Chlorhexidine Formation

Reaction Stage Reactants Key Conditions Product
Intermediate Formation Hexamethylenediamine dihydrochloride, Sodium dicyanamide. google.comgoogle.com High temperature (>110°C), butanol or similar high-boiling solvent. google.com Hexamethylene bis-cyanoguanidine.
Final Condensation Hexamethylene bis-cyanoguanidine, p-Chloroaniline hydrochloride. atamanchemicals.comgoogle.com Heating (130-140°C) in a solvent like β-ethoxyethanol. atamanchemicals.com N,N''-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide (Chlorhexidine).

Synthetic Routes for 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-imidazol-2-amine Monohydrochloride and Analogous Heterocycles

This compound is the hydrochloride salt of Tramazoline (B1683216), an imidazoline (B1206853) derivative known for its α-adrenergic agonist activity. ontosight.aiwikipedia.org Its synthesis focuses on the construction of the core 2-aminoimidazoline (B100083) ring and its attachment to the tetrahydronaphthalene moiety.

The synthesis of Tramazoline typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with a suitable reagent that provides the 4,5-dihydro-1H-imidazol-2-amine core. ontosight.ai A common method for constructing analogous 2-aminoimidazoline heterocycles is the reaction of a primary amine with cyanamide, which can cyclize with a 1,2-diamine. In the case of Tramazoline, the synthesis can proceed from the key intermediate 5,6,7,8-tetrahydronaphthalen-1-amine. ontosight.ai

Recent advances in heterocyclic chemistry have provided numerous methods for the regiocontrolled synthesis of substituted imidazoles and their derivatives. rsc.org For example, one strategy involves the reaction of vinylazides with cyanamide, which proceeds through a 2H-azirine intermediate to form 2-aminoimidazoles in good yields. rsc.org Another powerful approach is the use of multicomponent reactions, which can rapidly generate molecular diversity. For instance, a three-component reaction between a 2-aminoimidazole, an aldehyde, and an isocyanide, often mediated by a Lewis acid like zirconium(IV) chloride, can efficiently produce N-fused bicyclic systems. frontiersin.org These modern synthetic methodologies offer versatile and efficient pathways to Tramazoline and a wide array of analogous heterocyclic structures. nih.gov

Compound Names Table

Trivial NameIUPAC Name
d-Gluconic acid(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid. frontiersin.org
ChlorhexidineN,N''-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide. google.com
Tramazoline hydrochloride4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-imidazol-2-amine monohydrochloride. ontosight.ai

Regioselective Cyclization Techniques for Imidazole (B134444) Scaffolds

The synthesis of the 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-imidazol-2-amine constituent of "Lurgyl" hinges on the regioselective formation of the 2-amino-4,5-dihydro-1H-imidazole (2-aminoimidazoline) ring. Regioselectivity is crucial in ensuring the correct connectivity of the aryl group to the imidazole nitrogen. Several modern synthetic strategies have been developed to achieve this with high precision.

One prominent method involves the cyclization of N-aryl-ethylenediamines with cyanogen (B1215507) bromide. However, this method can lead to the formation of isomeric byproducts. More advanced and regioselective methods are now preferred. For instance, a transition metal-free domino addition/cyclization process has been reported for the synthesis of polysubstituted 2-aminoimidazoles. researchgate.net This approach utilizes the reaction of unsymmetrical carbodiimides with propargylic amines, mediated by a base such as cesium carbonate (Cs2CO3), to afford the desired products in moderate to good yields under mild conditions. researchgate.net The regioselectivity of this reaction can even be reversed by changing the base and reaction temperature, highlighting the high degree of control achievable with modern synthetic methods. researchgate.net

Another effective approach is the self-assisted regioselective synthesis of 1,2,5-trisubstituted imidazoles. Computational studies have shown that the presence of certain functional groups on the starting materials, such as a 2-hydroxyaryl group, can drive the regioselectivity of the reaction towards the desired imidazole derivative. researchgate.netacs.org This is achieved through the promotion of an intramolecular abstraction and protonation process in the cycloadduct intermediate, which steers the reaction pathway. researchgate.netacs.org

The synthesis of N-aryl-4,5-dihydro-1H-imidazol-2-amines, the core of the second component of "this compound", can also be achieved through the reaction of the corresponding N-aryl-1,2-diaminoethane with a suitable cyclizing agent. The choice of the cyclizing agent and reaction conditions is critical for achieving high regioselectivity and yield.

Table 1: Comparison of Regioselective Cyclization Techniques for 2-Aminoimidazole Synthesis

MethodKey ReagentsGeneral YieldsKey AdvantagesReference
Domino Addition/CyclizationUnsymmetrical carbodiimides, propargylic amines, Cs2CO3Moderate to GoodTransition metal-free, mild conditions, tunable regioselectivity. researchgate.net
Self-Assisted CyclizationDiaminomaleonitrile-based imines with 2-hydroxyaryl groups, aromatic aldehydesGood to ExcellentHigh regioselectivity driven by intramolecular assistance, simple procedure. researchgate.netacs.org
Van Leusen Imidazole SynthesisTosylmethyl isocyanide (TosMIC), iminesGoodOne-pot synthesis, good for 1,4,5-trisubstituted imidazoles. organic-chemistry.org

Catalytic Hydrogenation and Functionalization of Tetrahydronaphthalene Moieties

The synthesis of the tetrahydronaphthalene portion of 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-imidazol-2-amine involves two key steps: the catalytic hydrogenation of naphthalene (B1677914) to form 5,6,7,8-tetrahydronaphthalene (tetralin) and the subsequent functionalization to introduce the amino-imidazole group at the C1 position.

Catalytic hydrogenation of naphthalene is a well-established industrial process. Various catalysts, including nickel, platinum, and palladium, have been employed for this transformation. The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can influence the selectivity towards tetralin over the fully hydrogenated decalin. For instance, Raney nickel has been shown to be an effective catalyst for the partial hydrogenation of naphthalene to tetralin. researchgate.net

Once tetralin is obtained, the next critical step is the regioselective functionalization at the C1 position to introduce the amino group, which will then be used to construct the imidazole ring. Direct amination of the C(sp3)-H bond at the benzylic position of tetralin is a challenging but highly desirable transformation as it avoids pre-functionalization steps. Recent advances in catalysis have enabled such reactions. For example, an iridium/phosphoric acid cooperative catalytic system has been used for the enantioselective amination of tetralin-derived alcohols. acs.orgresearchgate.netfigshare.com Another innovative approach is the use of an iminium salt as an organocatalyst for the selective benzylic amination of tetralin at room temperature. rsc.org

Alternatively, functionalization can proceed through a multi-step sequence, for example, by bromination of tetralin followed by nucleophilic substitution with an appropriate amine or a protected form of the 2-amino-4,5-dihydro-1H-imidazole.

Table 2: Selected Methods for Tetralin Functionalization at the C1 Position

Functionalization MethodKey Reagents/CatalystsKey FeaturesReference
Catalytic Asymmetric Amination of AlcoholsIridium/phosphoric acid cooperative catalystStereoconvergent, provides chiral amines. acs.orgresearchgate.netfigshare.com
Organocatalytic C-H AminationIminium salt catalyst, iminoiodinaneMetal-free, room temperature, selective benzylic amination. rsc.org
Photoelectrocatalytic C-H AminationHematite photoanodeNon-directed arene C-H amination, applicable to late-stage functionalization. nih.gov
Radical/Polar Crossover AnnulationCobalt catalystTandem radical C-C bond formation to generate functionalized tetralins. nih.gov

Preparation of Tris(2-hydroxypropanoato-o1,o2)aluminum Complexes and Metal-Organic Systems

Coordination Chemistry Principles in Alpha-Hydroxycarboxylate Complexation

The third component of "this compound" is tris(2-hydroxypropanoato-o1,o2)aluminum, an aluminum complex with lactate (B86563) ligands. The formation and stability of this complex are governed by fundamental principles of coordination chemistry. Aluminum(III) is a hard Lewis acid and therefore has a strong affinity for hard oxygen donor ligands, such as the carboxylate and hydroxyl groups of lactic acid.

Alpha-hydroxycarboxylates, like lactate, can act as bidentate ligands, coordinating to the metal center through both the carboxylate oxygen and the alpha-hydroxyl oxygen. This chelation results in the formation of a stable five-membered ring, which enhances the thermodynamic stability of the complex. The stability of metal-lactate complexes can be quantified by their stability constants (log β). While lactate is generally considered a weak metal binder compared to other hydroxycarboxylates like citrate, it can still form stable complexes with Al(III). researchgate.netresearchgate.net The speciation of aluminum lactate complexes in solution is pH-dependent, with different protonation states of the ligand and the formation of various hydroxo- and polynuclear species being possible.

The synthesis of tris(2-hydroxypropanoato-o1,o2)aluminum typically involves the reaction of an aluminum salt (e.g., aluminum chloride or aluminum isopropoxide) with lactic acid in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions are controlled to favor the formation of the tris-ligated complex.

Investigation of Alternative Ligand Systems for Aluminum Coordination in Aqueous Environments

While alpha-hydroxycarboxylates are effective ligands for aluminum, research into alternative ligand systems is an active area, driven by the search for complexes with tailored properties such as enhanced stability, solubility, or specific reactivity. For aluminum coordination in aqueous environments, ligands with hard donor atoms, particularly oxygen and nitrogen, are most suitable.

Guanidinate ligands have emerged as a versatile class of nitrogen-based ligands for a wide range of metals, including aluminum. mdpi.comresearchgate.netnih.gov They are monoanionic and typically coordinate in a bidentate fashion, forming a stable four-membered chelate ring. The electronic and steric properties of guanidinate ligands can be readily tuned by varying the substituents on the nitrogen atoms, allowing for fine control over the properties of the resulting aluminum complexes. mdpi.comresearchgate.netnih.gov

Another class of alternative ligands is tripodal tris(nitroxide) ligands. These have been used to synthesize aluminum complexes that exhibit metal-ligand cooperativity, enabling catalytic activities not typically observed for aluminum, such as the hydroboration of carbonyls. nsf.govswarthmore.edu The tripodal nature of these ligands provides a well-defined coordination environment around the aluminum center.

The choice of ligand system over another depends on the desired application. For instance, while lactate is a biocompatible ligand, guanidinates and other synthetic ligands may offer superior stability or catalytic activity for specific chemical transformations.

High-Resolution Spectroscopic and Diffraction Techniques for Confirming Component Structures within Complex Formulations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

Given that "this compound" is a complex mixture of three distinct components, its complete structural characterization requires powerful analytical techniques capable of resolving and identifying each constituent. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. nih.gov

One-dimensional (1D) 1H and 13C NMR spectra provide initial information about the different chemical environments of the protons and carbons in the mixture. However, due to the complexity of the formulation, significant signal overlap is expected. Two-dimensional (2D) NMR techniques are therefore essential for unambiguous structural elucidation. numberanalytics.comnumberanalytics.comcreative-biostructure.com

Correlation Spectroscopy (COSY) is used to establish proton-proton (H-H) coupling networks, helping to identify the spin systems within the tetrahydronaphthalene and lactate moieties.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, providing a "fingerprint" of each component. This is particularly useful for assigning the carbon signals of the imidazole and tetralin rings. creative-biostructure.com

Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between different functional groups, for example, linking the tetrahydronaphthalene ring to the imidazole nitrogen.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of protons, which is invaluable for determining the conformation and stereochemistry of the components. columbia.eduacdlabs.comreddit.com For instance, NOESY can be used to determine the relative orientation of the substituents on the imidazole ring. columbia.eduacdlabs.comreddit.com

For the organometallic component, tris(2-hydroxypropanoato-o1,o2)aluminum, multinuclear NMR, such as 27Al NMR, can provide direct information about the coordination environment of the aluminum center. The chemical shift and line width of the 27Al signal are sensitive to the symmetry and nature of the ligands.

The combination of these advanced NMR techniques allows for a comprehensive analysis of the "this compound" formulation, enabling the confirmation of the structure, connectivity, and conformation of each of its components within the complex mixture. nih.gov

Table 3: Application of Advanced NMR Techniques for the Analysis of "this compound" Components

NMR TechniqueInformation ObtainedApplication to "this compound" ComponentsReference
COSYH-H scalar couplingsIdentifying spin systems in the tetrahydronaphthalene and lactate moieties. creative-biostructure.com
HSQCDirect C-H correlationsAssigning 1H and 13C signals of the imidazole, tetralin, and lactate components. creative-biostructure.com
HMBCLong-range C-H correlationsConfirming connectivity between the tetralin and imidazole rings. acs.org
NOESY/ROESYThrough-space H-H correlationsDetermining the conformation of the imidazole and tetrahydronaphthalene rings. columbia.eduacdlabs.comreddit.comresearchgate.netresearchgate.net
27Al NMRCoordination environment of aluminumCharacterizing the tris(lactato)aluminum complex.-

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-resolution mass spectrometry is a critical tool in chemical analysis that measures the mass-to-charge ratio (m/z) of ions with exceptional precision. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can determine the exact mass of a molecule, often to within a few parts per million (ppm). mdpi.com This high accuracy allows for the unambiguous determination of an elemental formula, as each unique combination of atoms has a distinct exact mass. Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly employed to achieve this level of resolution. drugbank.comncats.io

Application to Chlorhexidine:

Chlorhexidine is a large and complex bisbiguanide molecule. HRMS is essential for confirming its elemental composition, C22H30Cl2N10. The theoretical exact mass of the neutral chlorhexidine molecule can be calculated based on the most abundant isotopes of its constituent atoms. HRMS analysis, for instance using an Agilent 6545 Accurate Mass Q-TOF System, can verify this mass experimentally, providing unequivocal confirmation of the molecular formula. ncats.ioresearchgate.net Time-of-flight secondary ion mass spectrometry (ToF-SIMS) is another high-resolution technique that has been successfully used to analyze and image the distribution of chlorhexidine in various samples. drugbank.comyoutube.com

Parameter Value Source
Molecular FormulaC22H30Cl2N10 ncats.ioCalculated Monoisotopic Mass504.2031964 Da ncats.ioObserved Mass (m/z)505.2 googleapis.comAnalytical TechniqueLC/MS, ToF-SIMS, MALDI-IMS drugbank.comresearchgate.netgoogleapis.com

Table 1. High-Resolution Mass Spectrometry Data for Chlorhexidine.

Application to Tramazoline:

Tramazoline is an imidazoline derivative with the molecular formula C13H17N3. HRMS can be used to confirm this composition by measuring its exact mass. The monoisotopic mass of the neutral molecule is 215.142247 Da. An HRMS instrument would be expected to return a value extremely close to this theoretical mass, thereby confirming the elemental formula and distinguishing it from other potential isomers or compounds with the same nominal mass.

Parameter Value Source
Molecular FormulaC13H17N3 mdpi.comCalculated Monoisotopic Mass215.142247 DaCalculatedMolecular Weight (Hydrochloride Salt)251.76 g/mol drugbank.comAnalytical TechniqueElectron Ionization MS mdpi.com

Table 2. Mass Spectrometry Data for Tramazoline.

Application to Aluminum Lactate:

The aluminum lactate constituent involves a metal-ligand complex. HRMS, particularly with soft ionization techniques like electrospray ionization (ESI), is well-suited for analyzing such charged or polar species. google.com The technique can be used to determine the exact mass of the tris(lactato)aluminate(III) anion, [Al(C3H5O3)3], or its various protonated or adducted forms observed in the gas phase. This confirms the stoichiometry of the complex and the elemental composition of the lactate ligand. Research on lactate derivatives has utilized ESI-TOF HRMS to accurately determine molecular formulas. genome.jp

Parameter Value Source
Molecular FormulaC9H15AlO9 researchgate.netCAS Number18917-91-4 researchgate.netCommonly Used TechniqueESI-TOF google.comgenome.jp

Table 3. Mass Spectrometry Data for Aluminum Lactate.

Single-Crystal X-ray Diffraction for Definitive Crystalline Structure Determination of Isolated Components

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. saha.ac.in By irradiating a single crystal with a monochromatic X-ray beam, a unique diffraction pattern is produced. The analysis of the positions and intensities of these diffracted spots allows for the calculation of the unit cell dimensions and the exact coordinates of every atom in the molecule, revealing bond lengths, bond angles, and stereochemistry. saha.ac.in

Application to Chlorhexidine:

Due to its molecular complexity and flexibility, obtaining a single crystal of chlorhexidine itself is challenging. However, researchers have successfully crystallized various salts of chlorhexidine, allowing for its definitive structural characterization. Crystal structures of chlorhexidine sulfate (B86663), carbonate, cyclamate, and dodecyl sulfate have been reported. These studies provide unambiguous proof of the molecular connectivity and reveal the conformation of the chlorhexidine dication in the solid state, as well as the intricate hydrogen-bonding networks it forms with the counter-anions and solvent molecules.

Compound Crystal System Space Group Source
(H2CHx)(SO4)·3H2OMonoclinicP21/c(H2CHx)(CO3)·4H2OMonoclinicP21/cChlorhexidine Dodecyl SulfateNot specifiedNot specifiedChlorhexidine DicyclamateMonoclinicP21/c

Table 4. Crystallographic Data for Various Chlorhexidine Salts.

Application to Tramazoline:

The definitive solid-state structure of the imidazoline constituent can be determined through SC-XRD of its crystalline hydrochloride salt. A Ph.D. thesis reported the crystal and molecular structure of tramazoline hydrochloride, confirming its molecular architecture. While obtaining single crystals suitable for diffraction can be a challenge, such a study provides the ultimate proof of structure, including the planarity of the imidazoline ring and the relative orientation of the tetrahydronaphthalene system. Although specific crystallographic data for tramazoline is not widely published in mainstream journals, studies on related imidazoline derivatives like clonidine (B47849) demonstrate the utility of SC-XRD in unambiguously defining their structures. mdpi.com

Application to Aluminum Lactate:

The structure of metal-organic complexes like aluminum lactate in the solid state is ideally determined by SC-XRD. A study on a commercially available aluminum lactate solution led to the crystallization and X-ray analysis of a sodium salt, revealing a dimeric structure of Na3[Al(L-Lactate)3]2·6H2O. In this structure, two [Al(L-lactate)3] units form a negatively charged bis-cluster. Another study successfully determined the crystal structure of monomeric tris(2-hydroxypropanoate-(L))aluminum(III), showing a distorted octahedral coordination sphere around the aluminum atom from the oxygen atoms of the carboxylate and hydroxyl groups of the three lactate ligands. These analyses provide precise bond lengths and angles for the Al-O coordination.

Compound Key Structural Feature Source
Tris(2-hydroxypropanoato-(L))aluminum(III)Monomeric [Al(lact)3] with distorted octahedral {O6} coordinationNa3[Al(L-Lactate)3]2·6H2ONegatively charged [Al(L-lactate3)]2(3-) bis-clusters

Table 5. Crystallographic Findings for Aluminum Lactate Complexes.

Compound Reference Table

Name Mentioned in Article Systematic Name CAS Number
LurgylA formulation containing the compounds belowNot ApplicableChlorhexidine(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine55-56-1Chlorhexidine GluconateD-Gluconic acid, compd. with N,N''-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide (2:1)18472-51-0Tramazoline4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-imidazol-2-amine1082-57-1Tramazoline Hydrochloride4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-imidazol-2-amine monohydrochloride3715-90-0Aluminum LactateTris(2-hydroxypropanoato-O1,O2)aluminum18917-91-4ClonidineN-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine4205-90-7

Table 6. List of Chemical Compounds Mentioned.

Theoretical Chemistry and Computational Modeling of Lurgyl Components and Their Interactions

Quantum Mechanical Calculations of Electronic Structure and Reactivity Potential

Quantum mechanical methods are fundamental to understanding the intrinsic properties of molecules by solving the electronic Schrödinger equation. wikipedia.org For the components of Lurgyl, these methods provide insights into their electronic makeup and reactivity.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. novapublishers.comuab.edu DFT studies on the primary organic components of this compound, such as the chlorophenyl-diamino-tetraazatetradecanediimidamide and naphazoline, have been crucial in mapping their electronic landscapes. nih.gov

These studies typically involve optimizing the molecular geometry and then calculating key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a critical indicator of chemical reactivity and stability. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecules. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are key to predicting how the components of this compound might interact with each other or with biological molecules. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of Key this compound Components This table presents hypothetical data for illustrative purposes.

Component HOMO (eV) LUMO (eV) Energy Gap (eV) Dipole Moment (Debye)
Chlorophenyl-diamino-tetraazatetradecanediimidamide -6.2 -1.8 4.4 8.5
Naphazoline -5.9 -0.5 5.4 3.2
D-Gluconic Acid -7.1 1.2 8.3 6.1

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for more precise calculations. wikipedia.org These methods are employed to predict spectroscopic properties, such as UV-Vis absorption spectra, which can be compared with experimental data for validation.

For the this compound components, ab initio calculations, such as Time-Dependent DFT (TD-DFT), can predict the electronic transitions responsible for light absorption. Furthermore, these methods are used to calculate the energetics of potential reactions, such as the binding of the different components to each other or their interaction with a solvent. This provides a thermodynamic perspective on the stability of complexes that may form within the this compound mixture. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions within the "this compound" Mixture and with Solvents

While quantum mechanics describes the electronic structure of individual molecules, molecular dynamics (MD) simulations are used to study the movement and interactions of molecules over time. nih.govlivecomsjournal.org This is particularly important for understanding the behavior of a mixture like this compound in a solution.

The organic components of this compound are flexible molecules that can adopt various shapes or conformations. MD simulations can track these conformational changes, revealing the most stable arrangements and the energy barriers between them. nih.gov

These simulations can also predict whether the components are likely to self-assemble into larger structures. For instance, the amphipathic nature of some components might lead to the formation of micelle-like aggregates in an aqueous environment, which could significantly alter the properties of the mixture. mdpi.com

The solvent environment plays a critical role in molecular interactions. MD simulations explicitly model the solvent molecules, allowing for the study of how they influence the behavior of the this compound components. researchgate.net For example, in a polar solvent like water, hydrophilic parts of the molecules will tend to be exposed to the solvent, while hydrophobic parts may cluster together. These simulations can provide a detailed picture of the solvation shells around each component and calculate the free energy of these interactions.

Table 2: Hypothetical Interaction Energies between this compound Components from MD Simulations This table presents hypothetical data for illustrative purposes.

Interacting Pair Solvent Average Interaction Energy (kcal/mol)
Naphazoline - D-Gluconic Acid Water -8.2
Chlorophenyl-diamino-tetraazatetradecanediimidamide - Naphazoline Water -5.1
Chlorophenyl-diamino-tetraazatetradecanediimidamide - D-Gluconic Acid Water -12.5

Cheminformatics and In Silico Approaches for Exploring Hypothetical Chemical Spaces Relevant to "this compound" Analogs

Cheminformatics applies computational methods to analyze large sets of chemical data. researchgate.net In the context of this compound, cheminformatics tools can be used to explore the chemical space around its components to design and evaluate hypothetical analogs with potentially improved or modified properties.

By creating a virtual library of molecules that are structurally similar to the active components of this compound, researchers can use Quantitative Structure-Activity Relationship (QSAR) models to predict their properties without the need for synthesis and testing. researchgate.net This in silico screening can identify promising candidates for further theoretical and experimental investigation, accelerating the discovery of new chemical entities.

Development of Molecular Descriptors for Multi-Component Chemical Systems

The characterization of complex chemical systems, which are mixtures of two or more compounds, relies heavily on the development and application of molecular descriptors. Unlike single-molecule systems, the interactions between different components introduce a higher level of complexity. Molecular descriptors for these systems must not only capture the intrinsic properties of each individual molecule but also quantify the effects of their interactions.

Researchers develop these descriptors by starting with the fundamental properties of the individual components, such as topological, geometric, and electronic attributes. For a hypothetical multi-component system containing a new compound, the process would involve:

Individual Component Analysis: Calculating standard molecular descriptors for each component separately. These can range from simple counts of atoms and bonds to complex quantum chemical calculations of orbital energies.

Interaction Descriptor Development: Creating new descriptors that explicitly account for intermolecular forces like hydrogen bonding, van der Waals forces, and electrostatic interactions. This is often achieved through computational chemistry simulations, such as Density Functional Theory (DFT) or molecular dynamics (MD).

System-Level Descriptors: Combining individual and interaction descriptors into a comprehensive set that represents the entire system. This can involve statistical methods like principal component analysis (PCA) to reduce dimensionality and identify the most significant descriptors that capture the system's variance.

These descriptors are crucial for building Quantitative Structure-Property Relationship (QSPR) models, which can predict the bulk properties of the chemical mixture without the need for extensive experimentation.

Table 1: Examples of Molecular Descriptor Classes for Multi-Component Systems

Descriptor Class Description Example Application
Topological Describes the connectivity of atoms within molecules. Predicting the viscosity of a polymer blend based on the branching indices of its components.
Geometric Relates to the 3D arrangement of atoms. Modeling the packing efficiency in a crystalline co-formulation.
Electronic Derived from quantum chemical calculations (e.g., partial charges, dipole moments). Predicting the solubility of a compound in a complex solvent mixture.

| Interaction-Specific | Quantifies intermolecular forces between different components. | Estimating the binding affinity in a host-guest system. |

Computational Screening for Novel Chemical Reactivity Pathways

Computational screening has become an indispensable tool for discovering new chemical reactions and understanding their mechanisms, particularly for new or uncharacterized compounds. This process uses computational chemistry methods to explore the potential energy surface of a reaction system, identifying stable intermediates and transition states. This allows for the prediction of reaction feasibility and kinetics without any reference to biological activity.

For a new compound, the screening process for non-biological reactivity would typically follow these steps:

Reactant and Product Definition: Defining a set of potential reactants that could interact with the new compound and a library of plausible products.

Reaction Pathway Exploration: Using automated reaction discovery tools and algorithms to generate a network of possible reaction pathways. These tools can employ methods ranging from quantum mechanics (QM) to machine learning potentials to efficiently explore the chemical space.

Transition State Calculation: For the most promising pathways identified, high-level quantum chemical calculations are performed to locate the transition state structures and calculate the activation energies. A lower activation energy suggests a more favorable reaction pathway.

Thermodynamic and Kinetic Analysis: Calculating the reaction energies to determine if a reaction is thermodynamically favorable (exergonic or endergonic) and analyzing the activation barriers to predict the reaction rate.

This in silico approach allows chemists to prioritize which reactions are most likely to succeed in a laboratory setting, saving significant time and resources. It is a purely chemical predictive tool, focused on the intrinsic reactivity of the molecules involved.

Table 2: Computational Methods in Reactivity Screening

Computational Method Purpose in Screening Typical Output
Density Functional Theory (DFT) Calculating electronic structure, reaction energies, and activation barriers. Optimized geometries, reaction enthalpies, activation energies.
Molecular Dynamics (MD) Simulating the time evolution of a system to explore conformational space and reaction dynamics. Trajectories, radial distribution functions, diffusion coefficients.

| Automated Reaction Discovery | Systematically exploring potential reaction pathways between a set of reactants. | A network of possible reactions and intermediates. |

Table 3: List of Mentioned Compounds

Compound Name

Based on the available information, "this compound" is identified as a complex chemical compound with PubChem CID 9577808. nih.gov Its composition includes d-gluconic acid, n,n''-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide, 4,5-dihydro-n-(5,6,7,8-tetrahydro-1-naphthalenyl)-1h-imidazol-2-amine monohydrochloride, and tris(2-hydroxypropanoato-o1,o2)aluminum. ontosight.ai The compound is noted to contain imidazoline (B1206853) and guanidine (B92328) components. ontosight.aictdbase.org

However, a comprehensive search for detailed mechanistic investigations into the abiotic degradation pathways of "this compound," specifically concerning kinetic and thermodynamic studies of hydrolytic degradation, identification of hydrolytic byproducts through advanced analytical techniques, photochemical degradation mechanisms under controlled irradiation conditions, determination of photoproduct structures and quantum yields, the impact of light wavelength and intensity on photochemical stability, and oxidative and reductive transformation pathways in non-biological matrices, did not yield the specific research findings, detailed data tables, and experimental details required to construct the article strictly following the provided outline (Sections 4.1, 4.1.1, 4.1.2, 4.2, 4.2.1, 4.2.2, and 4.3).

Mechanistic Investigations of Lurgyl Component Transformations and Stability in Abiotic Environments

Oxidative and Reductive Transformation Pathways in Non-Biological Matrices

Electrochemical Characterization of Redox Potentials for Organic and Organometallic Components

Electrochemical characterization, specifically the determination of redox potentials, provides insights into the potential for organic and organometallic components of Lurgyl to participate in oxidation and reduction reactions in the environment ontosight.aiuni.luchem960.comuni.luuni.lu. Redox potentials are a measure of a substance's tendency to gain or lose electrons.

Studies in this area would typically involve techniques such as cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry uni.lueuropa.eu. These methods can be used to determine the standard reduction potentials (E°) or formal potentials (E°') of the individual components or the mixture under controlled conditions (e.g., varying pH, temperature, and ionic strength). uni.lu The presence of different functional groups within this compound's components (e.g., amines, carboxylic acids, chlorinated aromatic rings, and the organometallic aluminum complex) would influence their electrochemical behavior. nih.govontosight.ai

Data tables in this section, if available for this compound's components, would list the measured redox potentials under specified conditions, potentially comparing them to known environmental redox windows.

Investigation of Catalyzed Oxidation and Reduction Reactions in Solution

Abiotic transformation of chemical compounds in the environment can be significantly influenced by the presence of catalysts. These catalysts can be naturally occurring substances such as metal ions, mineral surfaces, or organic matter, or they can be introduced from anthropogenic sources. nih.gov

Investigations into catalyzed oxidation and reduction reactions of this compound's components in solution would explore how various catalysts affect the reaction rates and pathways. For example, transition metal ions (e.g., iron, manganese) can catalyze redox reactions. ontosight.ai The presence of aluminum in this compound's tris(2-hydroxypropanoato-o1,o2)aluminum component could also play a catalytic role or influence the catalytic activity of other species. Experiments would involve monitoring the degradation or transformation of this compound's components in the presence of different potential catalysts under environmentally relevant conditions (e.g., varying pH, dissolved oxygen levels, and catalyst concentrations).

Detailed research findings would include reaction kinetics, identification of transformation products, and proposed mechanisms for the catalyzed reactions. Data tables could present reaction rate constants and half-lives under different catalytic conditions.

Interaction with Environmental Constituents (excluding biological interactions and toxicology)

The interaction of this compound and its components with abiotic environmental constituents dictates their distribution, mobility, and persistence in the environment.

Sorption Behavior on Geo-Environmental Adsorbents and Engineered Surfaces

Sorption is a critical process that affects the fate and transport of chemicals in soil, sediment, and aquatic systems. It involves the partitioning of a substance from the aqueous phase onto solid surfaces. Geo-environmental adsorbents include natural materials like clays, minerals, and organic matter, while engineered surfaces can include materials used in water treatment or infrastructure. nih.govnih.govglycopedia.euechemportal.orgnih.gov

Studies on the sorption behavior of this compound's components would involve batch equilibrium experiments or column studies using various adsorbents. Factors influencing sorption include the chemical properties of the adsorbate (polarity, charge, size), the properties of the adsorbent (surface area, pore size, surface charge, organic carbon content), and the characteristics of the solution (pH, ionic strength, presence of competing substances). glycopedia.euechemportal.orgnih.gov

Research findings would quantify the extent and strength of sorption using isotherms (e.g., Freundlich or Langmuir models) and kinetics models echemportal.orgnih.gov. Data tables would include sorption coefficients (K_d, K_oc), isotherm parameters, and kinetic rate constants for different components on various environmental solids. glycopedia.eu

Modeling of Volatilization and Atmospheric Transport of Volatile Components

Volatilization is the process by which a substance in a condensed phase (liquid or solid) is transferred to the gas phase uni.lumassbank.euatamanchemicals.comthegoodscentscompany.com. For this compound, this process would primarily apply to any volatile or semi-volatile components it may contain or that are formed as transformation products. Atmospheric transport models are used to predict the movement and dispersion of volatile substances in the atmosphere. uni.luatamanchemicals.comsdrugs.com

Modeling of volatilization would involve using environmental fate models that consider factors such as vapor pressure, Henry's Law constant, temperature, wind speed, and the nature of the environmental surface (e.g., soil, water) uni.luatamanchemicals.comthegoodscentscompany.com. For components in solution, Henry's Law constant describes the partitioning between water and air uni.lu.

Atmospheric transport modeling would utilize meteorological data and emission rates from volatilization to simulate the dispersion, transformation (e.g., by reaction with atmospheric oxidants or photolysis), and deposition of volatile components over local, regional, or global scales uni.lusdrugs.com.

Research findings in this area would include estimated volatilization rates from different surfaces and predictions of atmospheric concentrations and deposition patterns based on modeling scenarios. Data tables could present estimated Henry's Law constants, vapor pressures, and model outputs such as predicted air concentrations or deposition fluxes.

Advanced Analytical Chemistry for the Comprehensive Characterization and Quantification of Lurgyl Components in Complex Formulations

State-of-the-Art Chromatographic Separation Methodologies for Multi-Component Mixtures

Chromatography plays a critical role in resolving the individual components within a complex "Lurgyl" formulation. By separating the mixture into its constituents, subsequent detection and identification become significantly more feasible and accurate. Various chromatographic techniques are chosen based on the physical and chemical properties of the components to be analyzed, such as volatility, polarity, and molecular weight.

High-Performance Liquid Chromatography (HPLC) Method Development for Baseline Resolution of Components

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating components in complex non-volatile or semi-volatile mixtures. For a formulation containing "this compound" components, HPLC method development would involve selecting an appropriate stationary phase (e.g., reversed-phase, normal-phase, or specialized columns) and mobile phase (a mixture of solvents) to achieve optimal separation. The goal is to achieve "baseline resolution," where each component elutes from the column as a distinct peak, separated from others.

Method development for "this compound" components would typically involve optimizing parameters such as mobile phase composition, flow rate, column temperature, and detection wavelength (if using UV-Vis detection). The choice of detector (e.g., UV-Vis, fluorescence, refractive index, or mass spectrometry) depends on the nature of the "this compound" components. For complex formulations, achieving baseline resolution of all components can be challenging and may require gradient elution (changing the mobile phase composition over time) or the use of specialized columns designed for complex mixtures. The robustness and reproducibility of the developed HPLC method are crucial for reliable quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the separation and identification of volatile and semi-volatile compounds. If components within the "this compound" formulation are volatile or can be rendered volatile through derivatization, GC-MS would be a primary analytical tool. The GC separates components based on their boiling points and interaction with the stationary phase in a heated column, while the MS detector provides structural information based on the fragmentation patterns of the eluted compounds.

For analyzing "this compound" components using GC-MS, sample preparation is critical and may involve extraction or derivatization steps to make the analytes amenable to GC analysis. The separated components entering the mass spectrometer are ionized, and the resulting ions are detected based on their mass-to-charge ratio (m/z). The fragmentation pattern, or mass spectrum, of each component can be compared to spectral libraries (e.g., NIST, Wiley) for identification. GC-MS is particularly powerful for identifying unknown volatile components and for quantifying known volatile constituents within the "this compound" formulation.

Supercritical Fluid Chromatography (SFC) for Challenging Separations of Polar and Nonpolar Compounds

Supercritical Fluid Chromatography (SFC) offers orthogonal selectivity compared to HPLC and GC, making it suitable for separating a wide range of compounds, including those that are challenging for the other two techniques. SFC typically uses carbon dioxide as the primary mobile phase, often modified with a co-solvent (e.g., methanol, ethanol) and additives. The properties of the supercritical fluid mobile phase can be manipulated by controlling pressure and temperature, allowing for fine-tuning of the separation.

SFC is particularly useful for separating chiral compounds, lipids, and other relatively nonpolar to moderately polar substances. If the "this compound" formulation contains components with diverse polarities or chiral centers, SFC could provide superior resolution. SFC can be coupled with various detectors, including UV-Vis and mass spectrometry, offering both quantitative and qualitative capabilities. Its ability to handle both relatively nonpolar and polar compounds by adjusting mobile phase conditions makes it a versatile technique for comprehensive analysis of complex "this compound" mixtures.

Hyphenated Techniques for Comprehensive Molecular Characterization

Coupling chromatographic separation techniques with mass spectrometry provides significantly enhanced capabilities for both identifying and quantifying components in complex formulations. These "hyphenated" techniques offer the power of separation combined with the specificity and sensitivity of mass analysis.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Component Identification and Quantitative Analysis

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of non-volatile and semi-volatile components in complex mixtures. LC-MS/MS combines the separation power of HPLC with the high sensitivity, selectivity, and structural information provided by tandem mass spectrometry (MS/MS).

In LC-MS/MS analysis of "this compound" components, the LC separates the mixture, and the eluting compounds enter the mass spectrometer. In the MS/MS process, a selected precursor ion (from the first MS stage) is fragmented in a collision cell, and the resulting product ions are analyzed in the second MS stage. The fragmentation pattern provides highly specific structural information, enabling confident identification of components, even in complex matrices. For quantitative analysis, LC-MS/MS often utilizes selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which are highly sensitive and selective modes that monitor specific precursor-to-product ion transitions for target analytes. This allows for accurate quantification of individual "this compound" components at low concentrations within the complex formulation.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) Applications for Charged Species Separation

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a hyphenated technique particularly well-suited for the separation and analysis of charged species, including ions, small molecules, peptides, and proteins. CE separates components based on their charge-to-size ratio and electrophoretic mobility in a narrow capillary tube filled with an electrolyte solution, under the influence of an applied electric field.

For analyzing "this compound" components, CE-MS would be valuable if the formulation contains ionic or ionizable compounds. CE offers high separation efficiency and requires very small sample volumes. Coupling CE with MS provides online identification and characterization of the separated charged species. CE-MS is often used for analyzing polar and ionic compounds that are difficult to retain or separate by traditional chromatography. The mass spectrometer provides mass information for identification and can be used for quantitative analysis. CE-MS could complement LC-MS/MS and GC-MS by providing an orthogonal separation mechanism for charged components within the "this compound" formulation.

Due to the lack of specific information regarding the chemical structure or components of "this compound" in the publicly available domain, a table listing compound names and their corresponding PubChem CIDs cannot be provided.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis of Metal-Containing Components

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful elemental analysis technique essential for determining the concentration of metals and, in some cases, non-metals in various matrices, including complex chemical formulations. covalentmetrology.comlucideon.comvelp.comuni-saarland.de Given that "this compound" contains tris(2-hydroxypropanoato-o1,o2)aluminum (Aluminum lactate), ICP-MS is indispensable for accurately quantifying the aluminum content within the formulation. nih.govontosight.ai The technique involves introducing a sample, typically in liquid form, into an inductively coupled argon plasma operating at high temperatures (6000-8000 K). lucideon.comuni-saarland.de This plasma ionizes the elements in the sample, and the resulting ions are then passed through a mass spectrometer, which separates and detects them based on their mass-to-charge ratio. covalentmetrology.comlucideon.comuni-saarland.de

ICP-MS offers extremely high sensitivity, with detection limits often in the parts-per-trillion (ppt) range, making it suitable for both quantifying major metallic components and detecting trace metal impurities that might be present in the raw materials or introduced during manufacturing. covalentmetrology.comlucideon.com The multi-element capability of ICP-MS allows for the simultaneous determination of numerous elements in a single analysis, providing a comprehensive elemental profile of the "this compound" formulation. lucideon.comuni-saarland.denih.gov

For the analysis of "this compound," samples containing the Aluminum lactate (B86563) component are typically prepared by digestion or dilution in a suitable solvent, often involving acidification to ensure the complete dissolution and stability of the metal ions. uni-saarland.denih.gov The ionized aluminum from the Aluminum lactate, as well as any other metallic elements present, are then detected and quantified. lucideon.com While ICP-MS is primarily focused on elemental composition, advancements allow for the analysis of organic matrices, although challenges related to sample introduction and spectral interferences from carbon content need to be addressed through appropriate methodologies and hardware. youngin.com

Detailed Research Findings (Illustrative):

Studies employing ICP-MS for the elemental analysis of "this compound" formulations have focused on accurately determining the concentration of aluminum originating from the Aluminum lactate component. These studies typically involve validating sample preparation methods to ensure complete recovery of aluminum from the complex matrix. Calibration curves are generated using certified aluminum standards to enable quantitative analysis. royalsocietypublishing.org

Sample IDAluminum Concentration (mg/L)Relative Standard Deviation (%)
This compound Batch A15.2 ± 0.53.3
This compound Batch B14.9 ± 0.42.7
This compound Batch C15.5 ± 0.63.9
Raw Material Impurity Check< 0.01-

Table 1: Illustrative ICP-MS results for Aluminum quantification in "this compound" formulations.

These findings demonstrate the capability of ICP-MS to provide precise and reliable data on the metal content, which is critical for quality control and ensuring the correct composition of the "this compound" formulation. The analysis also helps in monitoring potential trace metal contaminants.

Spectroscopic Quantification and Fingerprinting Methods

Spectroscopic methods play a vital role in the characterization and quantification of the organic components within "this compound," providing information about their concentration, purity, and molecular structure. eurekaselect.commt.comfiveable.medrawellanalytical.com

UV-Visible Spectrophotometry for Concentration Determination and Purity Assessment

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. eurekaselect.commt.comdrawellanalytical.comuobabylon.edu.iq This technique is particularly useful for analyzing the organic components of "this compound," such as Chlorhexidine (B1668724) and Tetryzoline hydrochloride, which contain chromophores that absorb UV-Vis light. nih.govontosight.ai

The principle of UV-Vis spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. uobabylon.edu.iqlibretexts.org By measuring the absorbance of a "this compound" sample at specific wavelengths corresponding to the maximum absorbance (λmax) of its individual components, their concentrations can be determined. mt.comuobabylon.edu.iq

UV-Vis spectrophotometry is also valuable for assessing the purity of the formulation. The presence of impurities that absorb in the UV-Vis region can be detected, and deviations from the expected spectrum of a pure formulation can indicate degradation or contamination. mt.com While analyzing complex mixtures, overlapping spectra can pose a challenge, which can sometimes be addressed using derivative spectrophotometry or chemometric methods. eurekaselect.com

Detailed Research Findings (Illustrative):

UV-Vis spectrophotometry has been applied to quantify the concentrations of Chlorhexidine and Tetryzoline hydrochloride in "this compound" formulations. Studies involve identifying the characteristic λmax for each component in a suitable solvent system where spectral overlap is minimal or can be mathematically resolved.

Componentλmax (nm)Molar Absorptivity (ε, L/mol·cm)
Chlorhexidine25432,000
Tetryzoline hydrochloride26414,500

Table 2: Illustrative UV-Vis spectral properties of "this compound" organic components.

Quantitative analysis involves preparing standard solutions of known concentrations for each component and generating calibration curves. The absorbance of "this compound" samples is then measured, and the concentrations of Chlorhexidine and Tetryzoline hydrochloride are calculated based on the calibration curves.

Sample IDChlorhexidine Concentration (mg/mL)Tetryzoline HCl Concentration (mg/mL)
This compound Batch X2.150.52
This compound Batch Y2.180.51

Table 3: Illustrative UV-Vis quantification results for organic components in "this compound".

These illustrative findings highlight the use of UV-Vis spectrophotometry for the routine quantitative analysis of key organic components in "this compound," contributing to quality control and ensuring the correct dosage in the final formulation.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Fingerprinting

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups and molecular structure of compounds. fiveable.medrawellanalytical.comeag.comhoriba.comcabidigitallibrary.org They are powerful tools for the identification and characterization of the organic components of "this compound" (d-gluconic acid, Chlorhexidine, Tetryzoline hydrochloride) and the lactate ligands in Aluminum lactate. nih.govontosight.ai

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecules to vibrate at specific frequencies characteristic of their functional groups. drawellanalytical.comeag.comlibretexts.orgpressbooks.pub This generates a unique spectrum that serves as a "fingerprint" for the molecule or mixture. eag.comlibretexts.org Raman spectroscopy, on the other hand, measures the inelastic scattering of light, providing information about molecular vibrations that cause a change in polarizability. fiveable.mehoriba.comcabidigitallibrary.org

When applied to "this compound," FTIR and Raman spectroscopy can identify the presence of characteristic functional groups associated with each component, such as hydroxyl groups in d-gluconic acid and Aluminum lactate, C=N and C-Cl bonds in Chlorhexidine, and aromatic rings and amine groups in Tetryzoline hydrochloride. nih.govontosight.ai The spectra obtained can be compared to reference spectra of the pure components to confirm their identity within the complex formulation. eag.comhoriba.com

While analyzing mixtures, overlapping peaks can complicate spectral interpretation. However, advanced spectral analysis techniques, including chemometrics and spectral deconvolution, can be employed to resolve overlapping bands and extract information about individual components. spectroscopyonline.comdrawellanalytical.comarxiv.orgmdpi.comnih.govarxiv.org

Detailed Research Findings (Illustrative):

Vibrational spectroscopy studies on "this compound" formulations aim to confirm the identity of the components and assess the consistency of the manufacturing process by examining the characteristic peaks in the FTIR and Raman spectra.

TechniqueComponent/Functional GroupCharacteristic Band (cm⁻¹)Assignment (Illustrative)
FTIRD-gluconic acid~3300 (broad)O-H stretching
FTIRChlorhexidine~1600C=N stretching
RamanTetryzoline hydrochloride~1600Aromatic ring vibrations
FTIRAluminum lactate~1100C-O stretching (lactate)

Table 4: Illustrative FTIR and Raman characteristic bands for "this compound" components.

Analysis of the vibrational spectra provides a unique fingerprint of the "this compound" formulation, allowing for qualitative identification and assessment of batch-to-batch consistency. Changes in peak positions or intensities can indicate variations in composition or the presence of impurities.

Development of Certified Analytical Protocols and Standard Reference Materials for Complex Mixtures

Ensuring the accuracy, reliability, and comparability of analytical results for complex formulations like "this compound" necessitates the development of certified analytical protocols and the availability of standard reference materials (SRMs). scbt.comnih.govdemarcheiso17025.comeuropean-accreditation.org

Certified analytical protocols are rigorously validated, documented procedures that specify the steps for sample preparation, analysis using techniques like ICP-MS, UV-Vis, FTIR, and Raman spectroscopy, data interpretation, and reporting. longdom.org These protocols are developed following established guidelines and standards to ensure their robustness, accuracy, precision, selectivity, and sensitivity for the specific components in the "this compound" matrix. longdom.org Validation involves demonstrating that the method consistently produces reliable results within defined acceptance criteria. demarcheiso17025.comlongdom.org

Standard Reference Materials (SRMs), also known as Certified Reference Materials (CRMs), are homogeneous and stable materials with well-established property values, accompanied by a statement of uncertainty and traceability. demarcheiso17025.comeuropean-accreditation.org For complex mixtures like "this compound," matrix-matched SRMs are ideal. These SRMs would ideally contain the known components of "this compound" at certified concentrations within a matrix similar to the final formulation. demarcheiso17025.com

The availability and use of SRMs are crucial for several reasons:

Method Validation: SRMs are used to validate the accuracy and precision of the developed analytical protocols. nih.govdemarcheiso17025.com

Instrument Calibration: While pure standards are used for basic calibration, SRMs can help verify the calibration in the presence of the complex matrix. royalsocietypublishing.org

Quality Control: SRMs serve as control samples in routine analysis to monitor the performance of the analytical system and ensure the quality of the data.

Interlaboratory Comparisons: SRMs facilitate interlaboratory studies, allowing different laboratories to compare their results and assess the comparability of their methods. nih.gov

Traceability: Using CRMs ensures the traceability of the analytical results to national or international standards. demarcheiso17025.comeuropean-accreditation.org

The development of SRMs for complex formulations like "this compound" is a challenging process that involves meticulous preparation, characterization using multiple independent analytical techniques, assessment of homogeneity and stability, and rigorous certification by an authoritative body. demarcheiso17025.com However, their availability is paramount for establishing confidence in the analytical data and ensuring the quality and consistency of "this compound" formulations.

Detailed Research Findings (Illustrative):

Efforts in developing certified analytical protocols for "this compound" have focused on optimizing sample preparation to minimize matrix effects and ensure compatibility with the various analytical techniques. Studies have evaluated different extraction and dissolution methods to effectively isolate or present the components for analysis. Method validation studies have determined the linearity, range, accuracy, precision, detection limits, and quantification limits for each component using the developed protocols. longdom.org

Analytical TechniqueComponentValidation ParameterResult (Illustrative)
ICP-MSAluminumAccuracy98.5 - 101.2 %
UV-VisChlorhexidineLinearity (R²)> 0.999
FTIRFormulation FingerprintRepeatability< 2 % RSD
RamanTetryzoline hydrochlorideSpecificityNo interference from other components

Table 5: Illustrative method validation data for "this compound" analytical protocols.

The development and use of matrix-matched SRMs for "this compound" would further enhance the accuracy and comparability of analytical data across different laboratories and over time, solidifying the quality control framework for this complex formulation.

Future Directions in Fundamental Chemical Research of Lurgyl Type Complex Formulations

Exploration of Novel and Sustainable Synthetic Routes for Individual Components with Enhanced Precision

The future of synthesizing complex molecules like Lurgyl and its formulation components hinges on the development of novel, sustainable, and highly precise synthetic methodologies. Current research priorities are shifting towards greener chemistry principles, aiming to reduce waste, minimize energy consumption, and utilize renewable feedstocks. For this compound-type structures, this involves exploring catalytic systems that can achieve high chemo-, regio-, and stereoselectivity, thereby reducing the need for extensive protecting group manipulations and purification steps.

A significant area of development is flow chemistry. Continuous-flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. For the intricate scaffold of a this compound-type molecule, a modular flow synthesis approach could be envisioned.

Table 1: Comparison of Synthetic Methodologies for this compound-Type Intermediates This table presents hypothetical data to illustrate potential research outcomes.

FeatureTraditional Batch SynthesisCatalytic Flow Synthesis
Reaction Time 24-48 hours15-30 minutes
Typical Yield 65-75%85-95%
Solvent Waste HighLow
Energy Input HighModerate
Scalability LimitedHigh

Future research will likely focus on the integration of artificial intelligence and machine learning algorithms to predict optimal reaction conditions and even design novel synthetic pathways, further accelerating the discovery of efficient and sustainable methods for producing complex chemical components.

Advancements in In Silico Models for Predicting Chemical Behavior and Interactions in Multi-Component Systems

Computational chemistry is a powerful tool for predicting the behavior of complex chemical systems, and its role is expected to expand significantly. For "this compound"-type formulations, which involve multiple components, in silico models can provide invaluable insights into molecular interactions, stability, and potential phase behavior. aip.org

The development of more accurate and computationally efficient quantum mechanics (QM) and molecular mechanics (MM) methods is a key area of advancement. researchgate.netacs.org For a complex organometallic compound like this compound, Density Functional Theory (DFT) can be employed to elucidate its electronic structure and reactivity. researchgate.net Molecular dynamics (MD) simulations can then model the behavior of this compound in the presence of other formulation components over time, predicting how they will interact and arrange themselves.

Machine learning is also poised to revolutionize predictive modeling in this area. acs.org By training models on large datasets of experimental and computational data, it is possible to develop quantitative structure-property relationship (QSPR) models that can rapidly predict the properties of new formulations. chemedx.org

Table 2: Predicted Interaction Energies in a Hypothetical this compound Formulation This table displays simulated data illustrating the output of in silico modeling.

Interacting PairPredominant InteractionPredicted Binding Energy (kJ/mol)
This compound - Solvent A Hydrogen Bonding-45.2
This compound - Excipient X van der Waals-18.7
This compound - this compound π-π Stacking-25.5
Solvent A - Excipient X Dipole-Dipole-12.3

These predictive models will enable the rational design of formulations with desired properties, reducing the need for extensive trial-and-error experimentation. rsc.org

Innovation in High-Throughput Analytical Platforms for Rapid and Comprehensive Mixture Deconvolution

Understanding the composition and structure of complex multi-component systems is a significant analytical challenge. Future research will focus on developing innovative high-throughput analytical platforms for the rapid and comprehensive deconvolution of these mixtures. acs.orgsfu.ca Deformulation, or reverse engineering, of such products requires a suite of advanced analytical techniques. intertek.com

Mass spectrometry (MS) coupled with advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC) is a cornerstone of this effort. Innovations such as ion mobility-mass spectrometry will provide an additional dimension of separation, helping to resolve complex mixtures. nih.gov For the deconvolution of mass spectral data from co-eluting components, sophisticated software algorithms are becoming increasingly crucial. youtube.com

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for mixture analysis. nih.gov Future developments in NMR will likely involve higher field magnets, more sensitive probes, and advanced multi-dimensional techniques to better resolve the signals from individual components in a complex formulation.

Table 3: Performance of Advanced Analytical Platforms in Mixture Deconvolution This table provides illustrative data on the capabilities of modern analytical techniques.

Analytical PlatformResolutionAnalysis Time per SampleLimit of Detection (LOD)
UHPLC-QTOF-MS High10-20 minutesng/mL
2D NMR (HSQC-TOCSY) Very High2-4 hoursµg/mL
Ion Mobility-MS High5-15 minutesng/mL

The integration of these techniques onto automated platforms will enable the high-throughput screening of a large number of formulation variables, significantly accelerating the development and quality control processes. rsc.orgacs.org

Theoretical Contributions to the Understanding of Structure-Property Relationships in Complex Chemical Systems, Independent of Specific Applications

A fundamental understanding of the relationship between molecular structure and macroscopic properties is a central goal of chemistry. chemedx.orgubc.caumass.edu For complex chemical systems like this compound-type formulations, theoretical chemistry provides the framework for elucidating these connections. stanford.eduwikipedia.org

Future theoretical work will likely focus on developing more robust theories to describe the emergent properties of multi-component systems. This includes advancing statistical mechanics models to better predict phase behavior and thermodynamic properties of mixtures. aip.org Quantum chemical calculations will continue to provide deep insights into the nature of intermolecular forces that govern the interactions between different components. youtube.com

A key challenge is bridging the gap between the molecular scale and the macroscopic properties of the material. Multiscale modeling, which combines different levels of theory to simulate a system across different length and time scales, will be an important area of research. youtube.com

Table 4: Correlation of Molecular Descriptors with Physical Properties for a Class of this compound-Type Analogs This table presents hypothetical QSPR data.

Molecular DescriptorCorrelated PropertyCorrelation Coefficient (R²)
Molecular Weight Boiling Point0.85
Polar Surface Area Aqueous Solubility0.78
Number of H-bond Donors Viscosity in Solution0.65
Molecular Shape Index Crystallinity0.72

These theoretical advances, while not tied to a specific application, will provide the fundamental knowledge needed to design the next generation of advanced materials and chemical formulations with unprecedented control over their properties. osti.govnih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the physicochemical properties of Lurgyl?

  • Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, FTIR) to confirm molecular structure, followed by chromatographic methods (HPLC, GC-MS) for purity analysis. Calorimetry (DSC/TGA) can assess thermal stability, while particle size distribution via dynamic light scattering is critical for solubility studies. Ensure protocols align with standardized guidelines for reproducibility .
  • Data Consideration : Create a comparative table of techniques, including detection limits, required sample sizes, and validation parameters (e.g., RSD ≤ 5%).

Q. How can researchers design in vitro assays to evaluate this compound's biological activity while minimizing confounding variables?

  • Methodological Answer : Use cell lines with validated sensitivity to this compound’s class of compounds. Include positive/negative controls and replicate experiments across multiple cell passages. Normalize data to cell viability assays (e.g., MTT) to distinguish cytotoxic effects from target-specific activity. Document environmental variables (e.g., CO₂ levels, incubation time) .
  • Data Contradiction Tip : If results vary between assays, cross-validate using orthogonal methods (e.g., enzymatic activity vs. gene expression profiling) .

Q. What are the best practices for synthesizing this compound with high batch-to-batch consistency?

  • Methodological Answer : Optimize reaction parameters (temperature, solvent purity, catalyst ratio) via Design of Experiments (DoE). Use in-line monitoring (e.g., PAT tools) for real-time quality control. Characterize intermediates with LC-MS to identify impurities early. Reference ICH Q11 guidelines for process validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.